molecular formula C14H13F3N8 B2586867 4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034516-91-9

4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2586867
CAS No.: 2034516-91-9
M. Wt: 350.309
InChI Key: QANWSASJOWCNBC-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked via a piperazine group to a 6-(trifluoromethyl)pyrimidine moiety. The triazolopyridazine scaffold is known for its role in bromodomain inhibition, particularly targeting BRD4, due to its ability to mimic acetylated lysine residues . Piperazine linkers are commonly employed in medicinal chemistry to optimize solubility and binding affinity .

Properties

IUPAC Name

6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N8/c15-14(16,17)10-7-13(19-8-18-10)24-5-3-23(4-6-24)12-2-1-11-21-20-9-25(11)22-12/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANWSASJOWCNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a novel derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR).

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H15F3N6
  • Molecular Weight : 318.31 g/mol

Biological Activity Overview

Recent studies have highlighted the biological activity of triazolo-pyridazine and pyrimidine derivatives, particularly their inhibitory effects on various cancer cell lines. The focus on c-Met kinase inhibition is significant due to the role of c-Met in tumorigenesis and metastasis.

Inhibitory Activity Against c-Met Kinase

A study synthesized several triazolo-pyridazine/-pyrimidine derivatives and evaluated their inhibitory activity against c-Met kinase. The most promising results were observed with compound 12e , which exhibited an IC50 value of 0.090 μM against c-Met kinase. This was comparable to Foretinib, a known c-Met inhibitor (IC50 = 0.019 μM) .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of the compound were tested on several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These findings suggest that the compound possesses significant cytotoxicity against these cancer cell lines .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest:

  • Apoptosis Induction : The acridine orange single staining test indicated that compound 12e could significantly induce late apoptosis in A549 cells.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with compound 12e led to G0/G1 phase arrest in A549 cells .

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity:

  • Triazole and Pyridazine Moieties : These heterocycles are known for their ability to interact with various biological targets, enhancing the compound's potency.
  • Piperazine Ring : This moiety contributes to the compound’s solubility and bioavailability.
  • Trifluoromethyl Group : The presence of this group is often associated with increased metabolic stability and lipophilicity, which can enhance cellular uptake.

Case Studies

Several case studies have investigated similar compounds within this chemical class:

  • A study demonstrated that modifications in the triazole ring could lead to enhanced activity against c-Met kinase, suggesting that further structural optimization could yield even more potent derivatives .
  • Another investigation focused on the anticancer properties of pyrimidine derivatives, revealing a broad spectrum of biological activities including anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs with triazolopyridazine cores, pyrimidine derivatives, and piperazine-containing molecules. Key differences lie in substituent chemistry, binding modes, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents/Linkers Target/Activity Notable Properties Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(Trifluoromethyl)pyrimidine, piperazine Likely BRD4 or epigenetic readers High lipophilicity (CF₃), monovalent N/A
AZD5153 (Compound 29 in ) [1,2,4]Triazolo[4,3-b]pyridazine Methoxy group, bivalent BRD4 binder BRD4 bromodomain Bivalent binding, high potency (IC₅₀ < 100 nM), strong PK
Compound 6 () [1,2,4]Triazolo[4,3-b]pyridazine Trifluoromethyl, indole-ethylamine Not specified (commercial) Similar CF₃ group but lacks pyrimidine
Compound 3b () Imidazo[1,2-b]pyridazine Trifluoromethyl, p-tolyl ketone Antifungal (epigenetic reader targeting) Lower logP vs. triazolopyridazine cores
Compound 5c () Triazolo[3,4-f]triazaphosphinine Bromopyrimidine, triphenyl Not specified Bulky substituents may limit solubility

Key Findings

Core Structure Variations :

  • The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core is distinct from imidazo[1,2-b]pyridazine () or pyrazolo[3,4-d]pyrimidine () derivatives. Triazolopyridazine exhibits stronger BRD4 affinity due to its planar structure and hydrogen-bonding capacity .
  • Isomerization (e.g., triazolo[4,3-a]pyridine in ) alters binding geometry, reducing bromodomain compatibility .

Substituent Effects :

  • The 6-(trifluoromethyl)pyrimidine group in the target compound enhances electron-withdrawing properties and metabolic stability compared to methyl or halogenated analogs (e.g., compound 6 in ) .
  • Piperazine linkers improve solubility and enable modular derivatization, as seen in AZD5153 () and sulfonamide/amide derivatives () .

Binding Mode: Bivalent vs. Monovalent: AZD5153’s bivalent binding to BRD4’s dual bromodomains results in sub-nanomolar potency, whereas the target compound’s monovalent design may require compensatory features (e.g., CF₃ group) for efficacy . Trifluoromethyl Role: The CF₃ group in the target compound may mimic acetylated lysine’s hydrophobic interactions, similar to AZD5153’s methoxy group .

Pharmacokinetics :

  • Piperazine-containing compounds (e.g., AZD5153) exhibit favorable PK profiles due to balanced logP and solubility. The target compound’s CF₃ group may further enhance bioavailability .

Research Implications

  • Target Specificity : The trifluoromethyl-pyrimidine moiety could enable selective targeting of epigenetic readers (e.g., BRD4) over kinases or unrelated proteins .
  • Synthetic Feasibility : Intermediate 32a in provides a scalable route for triazolopyridazine-piperazine derivatives, though yields may vary with substituents .

Q & A

Q. Advanced

Technique Application Example Data Reference
X-ray crystallography Confirm 3D structure and H-bondingBond angles: C-N-C = 117.5°
NMR (¹H/¹⁹F) Verify trifluoromethyl and piperazine¹⁹F NMR: δ = -62.3 ppm (CF₃)
HPLC-MS Assess purity (>98%) and degradationRetention time: 6.2 min; [M+H]⁺ = 423.1

How can contradictions in reported biological activity data (e.g., IC₅₀ values) be resolved?

Advanced
Discrepancies often stem from assay conditions:

  • Kinase selectivity assays : Use radiometric (³³P-ATP) vs. fluorescence-based methods, which may yield differing IC₅₀ due to ATP competition .
  • Cell lines : Variability in membrane permeability (e.g., HEK293 vs. HeLa) affects potency. Normalize data using internal controls like staurosporine .
  • Buffer pH : Adjust to physiological pH (7.4) to mimic in vivo conditions .

What computational strategies address challenges in modeling its target interactions?

Q. Advanced

Molecular docking : Use AutoDock Vina with flexible side chains to account for piperazine conformational changes .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability with kinase ATP pockets .

QM/MM : Hybrid quantum mechanics/molecular mechanics to model trifluoromethyl electronic effects on binding .

How does its reactivity compare to structurally similar triazolo-pyridazine derivatives?

Q. Advanced

Derivative Reactivity Difference Biological Impact Reference
6-Trifluoromethyl vs. 6-chloro Higher electrophilicity at CF₃ siteEnhanced kinase inhibition (2-fold)
Piperazine vs. morpholine linker Improved solubility (logP = 1.2 vs. 2.5)Better in vivo bioavailability

What in vitro assays are recommended to evaluate its kinase inhibition profile?

Q. Advanced

Kinase panel screening : Use Eurofins KinaseProfiler™ with 100+ kinases at 1 μM concentration .

Cellular assays : Measure phosphorylation inhibition (e.g., pERK in MAPK pathway) via Western blot .

Thermal shift assay : Monitor target engagement by ΔTₘ shifts (>2°C indicates strong binding) .

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